2-((5-Nitro-2-furyl)imino)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
40855-12-7 |
|---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylideneamino]ethanol |
InChI |
InChI=1S/C7H8N2O4/c10-4-3-8-5-6-1-2-7(13-6)9(11)12/h1-2,5,10H,3-4H2 |
InChI Key |
ZYPBOGIEVIGGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NCCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Nitro 2 Furyl Imino Ethanol and Its Analogues
Classical Condensation Approaches to 2-((5-Nitro-2-furyl)imino)ethanol Synthesis
The most fundamental and widely used method for synthesizing this compound is the condensation reaction between an aldehyde and a primary amine. ontosight.aimasterorganicchemistry.com This approach, which results in the formation of a Schiff base (a compound containing a carbon-nitrogen double bond), is a cornerstone of organic synthesis. lumenlearning.com
Direct Amine-Carbonyl Condensation Strategies
The direct condensation of 5-nitro-2-furaldehyde (B57684) with 2-aminoethanol is the most straightforward route to this compound. ontosight.ai This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The general reaction can be represented as follows:
5-nitro-2-furaldehyde + 2-aminoethanol ⇌ this compound + H₂O
The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the reaction rate and yield. While the reaction can proceed without a catalyst, acid catalysis is commonly employed to accelerate the process. lumenlearning.com
A variety of solvents can be used, with the choice often depending on the specific reactants and desired reaction conditions. For instance, a procedure for a related compound, 2-((2-Nitrophenyl)amino)ethanol, utilizes n-butanol as the solvent and involves heating the reaction mixture under reflux.
Mechanistic Considerations of Imine Formation Pathways
The formation of an imine from an aldehyde or ketone and a primary amine is a reversible process that proceeds through several key steps. masterorganicchemistry.comlibretexts.org The mechanism is generally understood to involve the following stages:
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a neutral tetrahedral intermediate called a carbinolamine. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion. libretexts.org
Deprotonation: A base, which can be the solvent or another amine molecule, removes a proton from the nitrogen atom to yield the final imine product. lumenlearning.comlibretexts.org
The pH of the reaction medium is a critical factor in imine formation. The reaction rate is typically optimal around a pH of 5. lumenlearning.com At lower pH values, a significant portion of the amine reactant becomes protonated and non-nucleophilic, slowing down the initial addition step. At higher pH, there may not be sufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the elimination of water. lumenlearning.com
Alternative Synthetic Pathways for this compound Construction
In addition to classical condensation methods, alternative synthetic strategies have been developed to improve efficiency, reduce environmental impact, and simplify reaction procedures.
Solvent-Free and Microwave-Assisted Synthetic Protocols
Solvent-free synthesis, often employing grinding techniques, has emerged as a green chemistry approach for the preparation of imines. jocpr.com This method can lead to higher yields, increased selectivity, and simpler work-up procedures compared to traditional solvent-based methods. jocpr.com For instance, the synthesis of various imines has been successfully achieved by grinding a mixture of a hydroxy ketone and substituted anilines with a catalytic amount of sulfuric acid. jocpr.com
Microwave-assisted organic synthesis has also gained prominence as a rapid and efficient method for imine formation. researchgate.netresearchgate.net Microwave heating can significantly reduce reaction times and improve yields. researchgate.net The synthesis of a range of imine derivatives has been reported through the microwave-assisted condensation of aromatic aldehydes and amines, sometimes in the presence of a wetting reagent like β-ethoxyethanol under solvent-free conditions. researchgate.netresearchgate.net These methods offer a more environmentally friendly and time-saving alternative to conventional heating. researchgate.net
Catalytic Methodologies in this compound Preparation
Various catalysts can be employed to facilitate the synthesis of imines. While acid catalysis is common, other catalytic systems have been explored. For example, the synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol (B145695) has been achieved using a Mg modified Cu-Pd/γ-Al2O3 catalyst, demonstrating the potential for heterogeneous catalysis in related syntheses. researchgate.net The use of solid acid catalysts, such as K10 clay and alumina, has also been reported for imine synthesis, offering advantages in terms of catalyst recovery and reuse. researchgate.net The choice of catalyst can influence the reaction's efficiency and selectivity.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including imines. skpharmteco.com A key focus is the reduction or elimination of hazardous solvents. skpharmteco.com Solvent-free and microwave-assisted syntheses are prime examples of greener approaches. jocpr.comresearchgate.net The use of water as a solvent, when feasible, is another environmentally benign strategy. scirp.org Furthermore, the development of catalytic methods that allow for high atom economy, meaning a high proportion of the reactants are incorporated into the final product, is a central goal of green chemistry. scirp.org The ideal synthesis would involve minimal use of auxiliary substances and energy, and the generation of little to no waste. skpharmteco.com The pursuit of such "perfect" solvent- and catalyst-free syntheses, for instance, by utilizing techniques like pressure reduction, represents a significant step towards more sustainable chemical manufacturing. scirp.org
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are crucial for obtaining a product of high purity, which is essential for its subsequent use. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.
Chromatographic techniques are powerful tools for the separation and purification of nitrofuran derivatives. Liquid chromatography (LC) is particularly well-suited for this purpose. scielo.brsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed for the analysis and purification of nitrofurans. nih.gov Reversed-phase chromatography, using a C18 or C8 stationary phase, is a standard approach. nih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.
For preparative scale purification, a larger column is used, and fractions containing the pure compound are collected. The conditions developed on an analytical scale can often be scaled up for preparative purposes.
Another technique that has shown promise for the separation of nitrofuran antibiotics and their metabolites is Micellar Electrokinetic Capillary Chromatography (MEKC). monash.edunih.gov This method utilizes a surfactant above its critical micelle concentration in the running buffer to facilitate the separation of both neutral and charged analytes. monash.edu MEKC can offer high separation efficiency and short analysis times. nih.gov
The table below summarizes common chromatographic conditions used for the separation of nitrofuran compounds, which can be adapted for this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase Composition (Typical) | Detection |
| UHPLC-MS/MS | Reversed-phase C8 or C18 | Water/Acetonitrile or Water/Methanol with buffer | Mass Spectrometry (MS/MS) |
| LC-MS/MS | Reversed-phase C18 | Water/Acetonitrile with buffer | Mass Spectrometry (MS/MS) |
| MEKC | Fused-silica capillary | Sodium deoxycholate (micelle-forming surfactant) in a borate-phosphate buffer | UV detection |
Solid-phase extraction (SPE) is another valuable chromatographic technique often used for sample cleanup prior to final analysis or as a preliminary purification step. nih.govmonash.edu C18 SPE cartridges can be used to retain the compound of interest while allowing more polar impurities to be washed away. monash.edu The purified compound can then be eluted with a suitable organic solvent.
Recrystallization is a widely used and effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Additionally, the impurities should either be highly soluble at all temperatures or sparingly soluble. For nitrofuran compounds like nitrofurantoin (B1679001), a range of solvents including acetonitrile, ethanol, and 1-propanol (B7761284) have been investigated for their impact on crystallization. chemrxiv.orgchemrxiv.org
The process typically involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities.
Precipitation can also be employed as a purification strategy. This involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the compound is insoluble, causing it to precipitate out of the solution while the impurities remain dissolved.
The choice of solvent can also influence the polymorphic form of the final product, as has been demonstrated for nitrofurantoin. chemrxiv.orgchemrxiv.org Different solvents and the presence of additives can lead to the formation of different crystal structures, which may have different physical properties. chemrxiv.org Therefore, careful control of the recrystallization conditions is essential to ensure the desired polymorphic form of this compound is obtained consistently.
The table below provides a conceptual outline of a recrystallization process for this compound based on findings for related compounds.
| Step | Procedure | Rationale |
| 1. Solvent Selection | Test the solubility of the crude product in various solvents (e.g., ethanol, acetonitrile, ethyl acetate) at different temperatures. | To find a solvent with high solubility at high temperature and low solubility at low temperature. |
| 2. Dissolution | Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point. | To create a saturated solution from which the pure compound will crystallize upon cooling. |
| 3. Hot Filtration | Quickly filter the hot solution. | To remove any insoluble impurities. |
| 4. Crystallization | Allow the filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |
| 5. Isolation | Collect the crystals by vacuum filtration. | To separate the purified solid from the mother liquor containing dissolved impurities. |
| 6. Washing | Wash the crystals with a small amount of cold solvent. | To remove any residual mother liquor from the crystal surfaces. |
| 7. Drying | Dry the crystals in a vacuum oven at a suitable temperature. | To remove any remaining solvent. |
Advanced Spectroscopic and Structural Elucidation of 2 5 Nitro 2 Furyl Imino Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete structural assignment of 2-((5-nitro-2-furyl)imino)ethanol can be achieved.
Proton (¹H) NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the nitrofuran ring, the imine group, and the ethanol (B145695) moiety. Based on the analysis of related structures, such as 5-nitrofurfural and other imine derivatives, a predicted ¹H NMR data table is presented below. researchgate.netchemicalbook.com
The protons on the furan (B31954) ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The chemical shift of these protons is influenced by the strong electron-withdrawing effect of the nitro group at position 5. The imine proton (H-6) would likely appear as a singlet, and its chemical shift would be indicative of the electronic environment around the C=N bond. The methylene (B1212753) protons of the ethanol group (H-8 and H-9) would show a triplet splitting pattern due to coupling with each other, and their chemical shifts would be influenced by the neighboring imine and hydroxyl groups. The hydroxyl proton (OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.30 - 7.50 | Doublet | 3.5 - 4.0 |
| H-4 | 7.60 - 7.80 | Doublet | 3.5 - 4.0 |
| Imine H (H-6) | 8.20 - 8.40 | Singlet | - |
| Methylene H (H-8) | 3.80 - 4.00 | Triplet | 5.0 - 6.0 |
| Methylene H (H-9) | 3.60 - 3.80 | Triplet | 5.0 - 6.0 |
| Hydroxyl H (OH) | Variable | Broad Singlet | - |
Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are predicted based on data from similar nitrofuran compounds and imines. chemicalbook.comspectrabase.com Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable in confirming the assignment of both proton and carbon signals by showing direct and long-range H-C correlations, respectively.
The carbon atoms of the furan ring are expected to be in the downfield region, with C-2 and C-5 being significantly affected by the substituent groups. The imine carbon (C-6) will have a characteristic chemical shift in the range of 150-165 ppm. The carbons of the ethanol moiety (C-8 and C-9) will appear in the more upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 160 |
| C-3 | 112 - 115 |
| C-4 | 120 - 125 |
| C-5 | 150 - 155 |
| Imine C (C-6) | 158 - 162 |
| Methylene C (C-8) | 60 - 65 |
| Methylene C (C-9) | 58 - 62 |
Elucidation of Tautomeric Forms and Conformational Isomers
Schiff bases, particularly those with nearby hydroxyl groups, can exist in equilibrium between different tautomeric forms, such as the enol-imine and keto-amine forms. nih.govresearchgate.netnih.gov In the case of this compound, an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen could stabilize a particular tautomer. NMR spectroscopy is a key tool to investigate such equilibria, as the chemical shifts of the involved protons and carbons would be sensitive to the tautomeric state.
Furthermore, rotation around single bonds, such as the C-N and C-C bonds in the ethanol side chain, can lead to different conformational isomers. Variable-temperature NMR studies could provide insights into the energy barriers for these rotational processes and help identify the most stable conformation in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds. These methods are complementary and can offer a more complete vibrational analysis. researchgate.net
Characteristic Absorption Bands of Nitrofuran and Iminoethanol Moieties
The IR and Raman spectra of this compound are expected to show characteristic bands for the nitrofuran and iminoethanol moieties. The nitro group (NO₂) will exhibit strong symmetric and asymmetric stretching vibrations. The furan ring will have its own set of characteristic stretching and bending vibrations. The imine (C=N) stretching vibration is a key diagnostic band. The ethanol portion of the molecule will show C-H stretching and bending vibrations, as well as a prominent O-H stretching band.
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch (H-bonded) | 3200 - 3500 | Broad, Medium-Strong (IR) |
| C-H Stretch (furan) | 3100 - 3150 | Medium (IR, Raman) |
| C-H Stretch (alkane) | 2850 - 3000 | Medium (IR, Raman) |
| C=N Stretch (imine) | 1640 - 1670 | Medium-Strong (IR), Strong (Raman) |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong (IR) |
| NO₂ Symmetric Stretch | 1330 - 1370 | Strong (IR) |
| C-O Stretch (furan) | 1020 - 1250 | Strong (IR) |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong (IR) |
Analysis of Hydrogen Bonding and Intramolecular Interactions
The presence of a hydroxyl group in proximity to the imine nitrogen allows for the possibility of intramolecular hydrogen bonding. This interaction would significantly affect the vibrational frequency of the O-H stretching band, causing it to broaden and shift to a lower wavenumber compared to a free hydroxyl group. scite.ai The position and shape of this band in the IR spectrum can therefore provide strong evidence for the presence and strength of such an interaction.
Furthermore, computational studies on related systems have shown that intramolecular charge transfer can occur, which would influence the intensities of certain vibrational modes, particularly in the Raman spectrum. eurjchem.com A detailed analysis of the vibrational spectra, in conjunction with theoretical calculations, can thus illuminate the subtle electronic interactions within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Profiling
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing insights into the molecular structure and its electronic properties.
The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present in its structure. The primary chromophore is the 5-nitrofuran ring system conjugated with the imine group (C=N). This extended π-system is responsible for strong absorption bands in the UV-A and visible regions of the electromagnetic spectrum.
The electronic transitions are anticipated to be of the types π → π* and n → π. The high-intensity absorption bands are typically assigned to π → π transitions, involving the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated system. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the imine group, extends the conjugation and is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent furan or imine compounds. For instance, the precursor, 5-nitro-2-furaldehyde (B57684), exhibits a maximum absorption (λmax) in water at 297 nm. The formation of the imine with ethanolamine (B43304) would likely shift this absorption to even longer wavelengths.
The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons, such as those on the nitrogen atom of the imine group and the oxygen atoms of the nitro and furan moieties, to the π* antibonding orbitals. These transitions are often observed as shoulders on the main absorption bands. Studies on similar aromatic imines have shown that these transitions can be influenced by the molecular symmetry and the nature of the substituents. nih.gov
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Chromophore System | Expected Transition Types | Anticipated Wavelength Region |
| 5-Nitrofuran-imine Conjugate | π → π | 300 - 400 nm |
| Imine Group (C=N) | n → π | > 400 nm (as shoulder) |
| Nitro Group (-NO2) | n → π* | ~270 nm |
Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds.
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. This phenomenon provides valuable information about the electronic ground and excited states of the molecule.
For this compound, it is anticipated that the compound will exhibit solvatochromic behavior due to the presence of the polar nitro group and the imine linkage, which can participate in hydrogen bonding. The ground state of such molecules is typically less polar than the excited state. In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This leads to a smaller energy gap for the electronic transition and results in a bathochromic (red) shift of the absorption maximum.
Conversely, if the ground state is more polar than the excited state, a hypsochromic (blue) shift would be observed with increasing solvent polarity. The ethanol moiety in this compound can also participate in hydrogen bonding with protic solvents, further influencing the electronic spectra. A systematic study of the UV-Vis spectra in a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic properties of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a powerful tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. This technique is also instrumental in elucidating the structure of a molecule through the analysis of its fragmentation patterns.
The molecular formula of this compound is C7H8N2O4. The expected monoisotopic mass can be calculated with high precision. Using HRMS, the experimentally determined mass can be compared to the theoretical mass, with a very low tolerance for error (typically < 5 ppm), thus confirming the elemental composition.
The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present:
Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as ·NO2 (mass loss of 46 Da) or the loss of ·NO (mass loss of 30 Da).
Cleavage of the ethanol side chain: The C-C bond in the ethanolamine side chain is susceptible to cleavage. Loss of a ·CH2OH radical (mass loss of 31 Da) or a C2H4O molecule (mass loss of 44 Da) are plausible fragmentation steps.
Furan ring fragmentation: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO (28 Da).
Iminium ion formation: Cleavage of the N-C bond of the ethanol group can lead to the formation of a stable iminium cation.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the likelihood of different fragmentation pathways and to correlate them with the observed relative abundances in the mass spectrum. nih.gov
Table 2: Predicted Key Fragment Ions in the HRMS of this compound
| m/z (predicted) | Proposed Fragment Structure/Loss |
| [M - 31]+ | Loss of ·CH2OH |
| [M - 46]+ | Loss of ·NO2 |
| [M - 44]+ | Loss of C2H4O |
| [M - 30]+ | Loss of ·NO |
Note: 'M' represents the molecular ion. The m/z values are nominal and would be determined with high precision in an HRMS experiment.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, including intermolecular interactions.
While specific crystallographic data for this compound is not publicly available, the crystalline packing can be inferred from the analysis of structurally related compounds, such as other nitrofuran or nitrothiophene Schiff bases. nih.gov
The crystal structure is expected to be stabilized by a network of intermolecular interactions:
Hydrogen Bonding: The hydroxyl group (-OH) of the ethanolamine moiety is a strong hydrogen bond donor. It is likely to form hydrogen bonds with the oxygen atoms of the nitro group or the furan ring of an adjacent molecule. The imine nitrogen can also act as a hydrogen bond acceptor. These hydrogen bonds would play a crucial role in the formation of one-, two-, or three-dimensional supramolecular architectures.
π-π Stacking: The planar nitrofuran ring system is conducive to π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring ring, contribute significantly to the stability of the crystal packing.
The interplay of these various intermolecular forces dictates the final crystal packing arrangement, which in turn influences the physical properties of the solid, such as its melting point and solubility. A detailed analysis of the crystal structure would provide invaluable insights into the solid-state behavior of this compound.
Geometrical Parameters and Bond Length/Angle Derivations
To provide an illustrative understanding of the expected geometric parameters, data from a structurally related compound, (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol, can be considered, although it is crucial to note the inherent differences in their molecular structures. nih.gov The presence of a phenol (B47542) group instead of an ethanol group and a different substitution pattern on the aromatic ring will influence the electronic and steric environment, leading to variations in bond lengths and angles.
In the related compound, the furan ring and the nitrophenyl group are not coplanar. The dihedral angle between the furan and benzene (B151609) rings has been reported to be significant, which can be attributed to steric hindrance. nih.gov For this compound, a similar non-planar conformation would be anticipated between the furan ring and the imino-ethanol side chain.
The bond lengths within the furan ring are expected to exhibit characteristic values for C-O and C-C bonds with partial double bond character. The C=N imine bond would be shorter than a C-N single bond, indicating its double bond nature. The nitro group's N-O bonds are typically equivalent in length and are shorter than an N-O single bond, reflecting resonance delocalization of the negative charge.
The bond angles around the imine nitrogen and the sp2-hybridized carbon of the furan ring are expected to be approximately 120°, consistent with trigonal planar geometry. The geometry around the oxygen and carbon atoms of the ethanol moiety would exhibit tetrahedral bond angles of around 109.5°.
It is imperative to underscore that the following tables of bond lengths and angles are derived from the analysis of a related, but not identical, molecule. nih.gov These values are presented to offer a general approximation of the molecular geometry. Definitive bond lengths and angles for this compound can only be established through direct experimental determination for this specific compound.
Table 1: Representative Bond Lengths (Å) from a Structurally Similar Compound
| Bond | Length (Å) |
| O2—N1 | 1.2286 (15) |
| O3—N1 | 1.2289 (15) |
| N1—C4 | 1.4586 (15) |
| C8—C9 | 1.491 (3) |
| C9—C10 | 1.339 (3) |
Data sourced from a study on (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol and should be considered illustrative for this compound. nih.gov
Table 2: Representative Bond Angles (°) from a Structurally Similar Compound
| Angle | Degree (°) |
| O2—N1—O3 | 123.45 (12) |
| O2—N1—C4 | 118.51 (11) |
| O3—N1—C4 | 118.04 (11) |
| C3—C4—N1 | 118.73 (11) |
| C5—C4—N1 | 118.99 (11) |
Data sourced from a study on (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol and should be considered illustrative for this compound. nih.gov
Computational Chemistry and Theoretical Modeling of 2 5 Nitro 2 Furyl Imino Ethanol
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of 5-nitrofuran, DFT calculations provide a detailed understanding of their molecular and electronic structure. While specific studies on 2-((5-nitro-2-furyl)imino)ethanol are not extensively available, data from analogous 5-nitrofuran compounds allow for a comprehensive theoretical analysis.
The optimization of molecular geometry through DFT calculations is crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. For 5-nitrofuran derivatives, the planarity of the furan (B31954) ring and the orientation of the nitro group are key structural features.
Conformational analysis of related 5-nitrofuran structures reveals that the nitro group typically lies coplanar with the furan ring, which maximizes π-conjugation. The side chain, in this case, the iminoethanol group, can adopt various conformations due to rotation around single bonds. The relative energies of these conformers determine the most probable shape of the molecule under different conditions.
Table 1: Representative Optimized Geometrical Parameters for a 5-Nitrofuran Scaffold (Based on Analogous Compounds)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=C (furan) | 1.36 - 1.44 | - | - |
| C-O (furan) | 1.36 - 1.37 | 106 - 110 | - |
| C-N (nitro) | 1.45 - 1.48 | - | ~0 (coplanar) |
| N-O (nitro) | 1.22 - 1.25 | 117 - 119 | - |
| C=N (imine) | ~1.28 | ~120 | - |
| C-N (imine) | ~1.46 | - | - |
| C-O (ethanol) | ~1.43 | - | - |
Note: These values are representative and are based on DFT calculations of similar 5-nitrofuran derivatives. The exact values for this compound would require specific calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com
In 5-nitrofuran derivatives, the HOMO is typically distributed over the furan ring and the imine nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often localized on the nitro group and the conjugated system, highlighting the electron-accepting nature of the nitro group, which is crucial for the biological activity of many nitro compounds. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Nitrofuran Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.0 to -7.0 |
| LUMO | -2.5 to -3.5 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: These energy values are illustrative and derived from studies on analogous nitrofuran compounds.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This mapping is invaluable for predicting how a molecule will interact with other molecules, including biological targets. researchgate.netbiorxiv.org
For a molecule like this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the oxygen of the ethanol (B145695) group, making them likely sites for hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic furan ring would show a mixed potential, while the regions around the carbon atoms are generally less polarized. Understanding the ESP is critical in drug design for optimizing electrostatic complementarity with a target protein. nih.gov
Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.
For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹), the C=N stretching of the imine group (~1620-1690 cm⁻¹), the C-O stretching of the furan ring and the ethanol group, and the O-H stretching of the hydroxyl group (~3200-3600 cm⁻¹). nih.gov Discrepancies between calculated and experimental frequencies can often be resolved by applying scaling factors to the theoretical data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
Simulating this compound in a solvent, such as water, is crucial for understanding its behavior in a biological context. The solvent molecules can significantly influence the conformation and dynamics of the solute through hydrogen bonding and other intermolecular interactions.
An MD simulation would track the conformational changes of the iminoethanol side chain, the rotational dynamics of the nitro group, and the formation and breaking of hydrogen bonds between the solute and water molecules. The simulation can also provide information on the solvation shell around the molecule and the diffusion of the molecule through the solvent. Such simulations are essential for understanding how the molecule might approach and bind to a biological target.
Conformational Sampling and Stability over Time
The three-dimensional conformation of this compound is crucial for its interaction with biological targets. Computational methods are essential to explore its conformational landscape and stability.
Conformational Sampling:
To identify the most stable conformations of this compound, a systematic or stochastic conformational search would be performed. This involves rotating the molecule's rotatable bonds and calculating the potential energy of each resulting conformer. Molecular mechanics force fields, such as MMFF94 or AMBER, are typically employed for this initial, computationally less expensive step. researchgate.net
Stability Analysis:
The stability of the identified conformers would then be further refined using higher-level quantum mechanics calculations, such as Density Functional Theory (DFT). eurjchem.com These calculations provide more accurate energies and electronic properties. The relative stability of different conformers is determined by their Gibbs free energy.
Molecular dynamics (MD) simulations could also be employed to study the stability of this compound over time in a simulated biological environment (e.g., in water). researchgate.net By simulating the motion of the molecule over nanoseconds or even microseconds, researchers can observe how it changes its conformation and interacts with its surroundings.
Illustrative Data for Conformational Analysis:
The following table illustrates the type of data that would be generated from a conformational analysis of this compound. The values presented are hypothetical.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 0 | 5.2 | 5 |
| 60 | 1.8 | 25 |
| 120 | 0.0 | 50 |
| 180 | 2.5 | 20 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netajprd.com This method is invaluable for understanding the potential mechanism of action of compounds like this compound.
Prediction of Binding Modes with Hypothetical Biological Receptors
Given that nitrofurans are known to be activated by nitroreductases, a likely hypothetical receptor for this compound would be an enzyme from this family, such as the nitroreductase from Escherichia coli (PDB ID: 1YLU). researchgate.netajprd.com
The docking process would involve:
Preparation of the Receptor: The 3D structure of the nitroreductase would be obtained from the Protein Data Bank. Water molecules and any existing ligands would be removed, and hydrogen atoms would be added.
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.
Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the receptor, and various possible binding poses would be explored. researchgate.netnih.gov
The result would be a set of predicted binding modes, ranked by a scoring function that estimates the binding affinity.
Energetic Analysis of Intermolecular Interactions
Once the binding modes are predicted, a detailed energetic analysis of the intermolecular interactions between this compound and the receptor would be performed. This analysis helps to understand the key interactions driving the binding.
Common intermolecular interactions that would be analyzed include:
Hydrogen Bonds: The formation of hydrogen bonds between the ethanol hydroxyl group or the nitro group of the ligand and amino acid residues in the receptor's active site.
Van der Waals Interactions: Attractive or repulsive forces between the ligand and the receptor.
Electrostatic Interactions: Interactions between charged or polar groups on the ligand and receptor.
Pi-stacking: Interactions between the aromatic furan ring and aromatic amino acid residues like tyrosine or phenylalanine.
Illustrative Data for Molecular Docking:
The following table provides a hypothetical example of the types of interactions and their energies that could be identified in a docking study.
| Interacting Residue | Interaction Type | Distance (Å) | Energy (kcal/mol) |
| SER-15 | Hydrogen Bond | 2.8 | -2.5 |
| TYR-45 | Pi-stacking | 3.5 | -1.8 |
| LEU-89 | Van der Waals | 4.2 | -0.9 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. aimspress.comacs.org These studies are crucial for optimizing lead compounds and designing new, more potent analogues.
Derivation of Molecular Descriptors for this compound Analogues
To perform a QSAR study, a set of molecular descriptors would be calculated for a series of analogues of this compound. These descriptors quantify various aspects of the molecule's structure and properties.
Categories of molecular descriptors include:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Geometrical Descriptors: Molecular surface area, volume.
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms. eurjchem.com
Hydrophobic Descriptors: LogP, which describes the molecule's hydrophobicity.
Computational Approaches for Predicting Biological Activities of Derivatives
Once the molecular descriptors are calculated for a set of analogues with known biological activities, a mathematical model can be built to predict the activity of new, untested derivatives.
Common computational approaches for QSAR model development include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of molecular descriptors. aimspress.com
Partial Least Squares (PLS): A statistical method similar to MLR but better suited for datasets with many, and potentially correlated, descriptors. aimspress.com
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) or Random Forest can be used to build more complex, non-linear QSAR models.
Illustrative QSAR Equation:
A hypothetical QSAR equation for a series of this compound analogues might look like this:
log(1/IC50) = 0.75 * LogP - 0.23 * (HOMO-LUMO gap) + 1.5 * (Hydrogen Bond Donors) + 2.1
This equation would allow researchers to predict the biological activity (IC50) of new analogues based on their calculated descriptor values.
Preclinical Biological Activity and Mechanistic Investigations of 2 5 Nitro 2 Furyl Imino Ethanol
Antimicrobial Activity Profile in In Vitro Microbial Models
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
No data is available on the minimum inhibitory concentrations (MICs) or other measures of antibacterial activity for 2-((5-Nitro-2-furyl)imino)ethanol against either Gram-positive or Gram-negative bacterial strains.
Antifungal Spectrum of Activity Against Fungal Pathogens
There is no published research detailing the in vitro antifungal activity of this compound against any fungal pathogens.
Antiparasitic Potential Against Protozoan Parasites in Cellular Assays
Information regarding the antiparasitic efficacy of this compound in cellular assays against protozoan parasites is not present in the scientific literature.
Elucidation of Antimicrobial Mechanisms of Action at the Cellular Level
Inhibition of Bacterial DNA Replication and RNA Synthesis
There are no studies available that investigate the effect of this compound on bacterial DNA replication or RNA synthesis. While other nitrofurans are known to interfere with these processes, specific mechanistic data for the requested compound is absent.
Disruption of Microbial Cellular Respiration Pathways
No research has been published concerning the ability of this compound to disrupt microbial cellular respiration.
Induction of Oxidative Stress in Microbial Systems
Although no specific studies have focused on the induction of oxidative stress in microbial systems by this compound, research on other nitrofurans provides a likely mechanism of action. The antimicrobial effects of nitrofurans are widely believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within microbial cells.
For instance, related nitrofurans have been shown to undergo intracellular reduction, a process that generates highly reactive intermediates. These intermediates can then react with molecular oxygen to produce superoxide (B77818) anions and other ROS. This surge in ROS can overwhelm the microbial cell's antioxidant defenses, leading to damage of cellular macromolecules such as DNA, proteins, and lipids, ultimately resulting in cell death. The antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans has been linked to DNA damage. nih.gov
Interaction with Microbial Enzyme Systems (e.g., Nitroreductases)
The biological activity of nitroaromatic compounds, including nitrofurans, is often dependent on their metabolic activation by nitroreductases. nih.gov These enzymes, present in many microbial species, reduce the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reduced metabolites are highly reactive and are considered the ultimate effectors of the antimicrobial action.
Specifically, bacterial nitroreductases are crucial for the conversion of the inactive parent drug into its active, cytotoxic form. nih.gov This enzymatic activation is a key step in the mechanism of action, leading to the generation of the reactive species that cause cellular damage. While direct evidence for this compound is lacking, it is highly probable that its antimicrobial activity would also be mediated through reduction by microbial nitroreductases. The mutagenicity of some nitro-aromatic compounds has been shown to be dependent on this nitroreduction process. nih.gov
Antiproliferative Activity in In Vitro Cancer Cell Line Models
There is a lack of specific data on the antiproliferative activity of this compound in cancer cell lines. However, other compounds containing the 5-nitrofuran moiety have been investigated for their anticancer properties.
Studies on other nitrofuran derivatives have demonstrated antiproliferative effects against various cancer cell lines. For example, the food additive 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2) has been shown to be carcinogenic in rodents, inducing mammary and forestomach tumors. nih.gov While this points to a biological activity of the 5-nitrofuran scaffold, it does not directly translate to a predictable antiproliferative profile for this compound in cancer cell lines.
Without direct experimental data, it is not possible to provide a specific growth inhibition profile for this compound.
The precise cellular pathways modulated by this compound in malignant cells have not been elucidated. However, insights can be drawn from studies on other nitro-heterocyclic compounds, such as nitroimidazoles, which are also bioreductively activated in hypoxic environments characteristic of solid tumors. nih.govnih.gov
In hypoxic cancer cells, certain nitroimidazoles have been shown to be reduced to reactive intermediates that can covalently bind to cellular macromolecules, including proteins. nih.gov This can lead to the inhibition of key enzymes involved in cellular metabolism and detoxification, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST). nih.gov Such interactions can disrupt cellular processes and contribute to cytostatic or cytotoxic effects. It is plausible that this compound could act through similar mechanisms in hypoxic tumor cells, though this remains to be experimentally verified.
Immunomodulatory Effects in Isolated Immune Cell Cultures
Specific studies on the immunomodulatory effects of this compound in isolated immune cell cultures are not available. The "ethanol" part of the name refers to the ethanolimino side chain and does not imply the presence of free ethanol (B145695) in its biological activity. Therefore, drawing parallels to the known immunomodulatory effects of ethanol consumption would be inappropriate.
There is no available data on the modulation of cytokine production by this compound. Research on the immunomodulatory properties of the nitrofuran scaffold is limited. While ethanol itself has been shown to modulate cytokine production by immune cells like splenocytes and neutrophils nih.govnih.gov, it is crucial to reiterate that this effect is due to free ethanol and cannot be extrapolated to the ethanolimino group of the compound .
Without dedicated studies, any discussion on the cytokine modulation profile of this compound would be purely speculative.
No Publicly Available Research Found for this compound
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, no specific research or data could be located for the chemical compound "this compound".
Despite a multi-faceted search strategy targeting preclinical biological activity, including its potential impact on macrophage phagocytic activity, biofilm inhibition, and in vitro antiviral properties, no studies or publications mentioning this specific compound were identified.
This lack of information prevents the creation of a scientifically accurate article based on the provided outline. The requested sections and subsections concerning the impact on macrophage phagocytosis, biofilm prevention and disruption, and antiviral activity in cell cultures cannot be addressed, as no research findings for "this compound" appear to be in the public domain.
It is possible that:
The compound is known by a different chemical name or an internal code that is not publicly disclosed.
Research on this specific compound has not yet been published or is proprietary.
The provided chemical name may contain a typographical error.
Without any foundational data, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and avoiding the creation of speculative or unsubstantiated information. It is recommended to verify the compound's name and any alternative identifiers to enable a more fruitful search for relevant research.
Preclinical Pharmacokinetic and Biotransformation Studies of 2 5 Nitro 2 Furyl Imino Ethanol
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
In vitro ADME studies are crucial for providing an early assessment of a compound's pharmacokinetic properties. These assays are designed to investigate the permeability, plasma protein binding, and metabolic stability of 2-((5-Nitro-2-furyl)imino)ethanol, offering insights into its likely in vivo behavior.
Permeability Assessment Across Artificial Membrane Systems
No specific data on the permeability of this compound across artificial membrane systems were found in the reviewed literature. Such studies, often employing Parallel Artificial Membrane Permeability Assays (PAMPA), are essential for predicting passive diffusion and potential for oral absorption.
Plasma Protein Binding Assays in Animal Plasma
The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. Generally, compounds can exhibit varying degrees of binding to plasma proteins like albumin and alpha-1-acid glycoprotein. For instance, the binding of nitroxynil to the total plasma proteins of cows, sheep, and rabbits was found to be as high as 97-98%. nih.gov The degree of plasma protein binding can differ between species. rsc.org
Specific data on the plasma protein binding of this compound in animal plasma is not available in the current body of literature.
Metabolic Stability in Hepatic Microsomes and Hepatocyte Suspensions (Animal Origin)
Metabolic stability assays are key to predicting a compound's half-life and clearance in the body. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netnih.gov While the metabolic stability of various compounds has been assessed in rat and human liver microsomes, specific data for this compound is not detailed in the available research. researchgate.netnih.gov The rate of biotransformation can significantly impact a compound's exposure and potential for toxicity or efficacy. researchgate.net
In Vivo Pharmacokinetic Profiles in Animal Models
In vivo studies in animal models provide a more comprehensive understanding of a compound's pharmacokinetic profile in a complete biological system, integrating the processes of absorption, distribution, metabolism, and excretion. nih.gov
Time-Course Concentration in Blood Plasma of Model Organisms
Following administration of a compound to an animal model, the concentration of the substance in blood plasma is measured at various time points to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). While in vivo studies have been conducted for other 5-nitro-2-furyl derivatives, specific data detailing the time-course concentration of this compound in the blood plasma of any model organism could not be located in the reviewed scientific literature. nih.gov
Tissue Distribution Analysis in Select Animal Organs
Specific studies detailing the tissue distribution of this compound in preclinical animal models such as rats, mice, or dogs are not readily found in current scientific publications. For the broader class of nitrofurans, tissue distribution can be variable. Some nitrofurans are known to be rapidly absorbed and distributed to various body fluids. nih.gov For instance, after oral administration, certain nitrofurans can be found in bile and urine, indicating systemic distribution. nih.gov The physicochemical properties of this compound, such as its lipophilicity and molecular size, would be key determinants of its ability to cross biological membranes and distribute into different tissues. Without specific experimental data, any assumptions about its concentration in organs like the liver, kidneys, lungs, or spleen remain speculative.
Excretion Routes and Metabolite Excretion Profiles in Animal Studies
Detailed excretion balance studies that quantify the elimination of this compound and its metabolites in urine and feces of laboratory animals have not been specifically reported. For many nitrofurans, renal excretion is a significant route of elimination, with the compounds often concentrating in the urine. longdom.orgqub.ac.uk This property is central to the therapeutic use of some nitrofurans as urinary tract anti-infective agents. nih.gov It is plausible that this compound would also be excreted, at least in part, via the urinary tract. The extent of fecal excretion would largely depend on its oral absorption and the degree of biliary excretion. Mass balance studies, often employing radiolabeled compounds, are essential to definitively determine the primary routes and rates of excretion for this specific molecule. bioivt.com
Enzyme Kinetic Studies of Biotransformation Pathways
The biotransformation of nitrofurans is a critical aspect of their biological activity and is primarily characterized by the reduction of the 5-nitro group.
Characterization of Metabolic Enzymes Involved in this compound Conversion
The metabolic conversion of this compound is anticipated to be mediated by nitroreductases. These enzymes are responsible for the reduction of the nitro group, a key step in the activation of many nitrofuran compounds. longdom.org Studies on other nitrofurans have identified several enzymes capable of this reductive activation, including NADPH:cytochrome P450 reductase, other flavoenzymes, and various bacterial nitroreductases. In some contexts, enzymes like pyruvate (B1213749) oxidoreductase (POR) have also been implicated in the reduction of nitroaromatic compounds. oup.comsemanticscholar.org The specific enzymes responsible for the metabolism of this compound in mammalian systems would need to be characterized through in vitro studies using liver microsomes, cytosol, and specific recombinant enzymes. The study of enzyme kinetics, including the determination of Michaelis-Menten constants (Km and Vmax), would provide a quantitative understanding of the efficiency of these metabolic pathways. longdom.org
Inhibition and Induction Studies of Metabolic Enzymes
Information regarding the potential of this compound to inhibit or induce metabolic enzymes is not available. Enzyme inhibition and induction are important considerations in drug development as they can lead to drug-drug interactions. scielo.br Some nitrofurans have been shown to interact with microsomal enzymes. For example, certain nitrofurans can inhibit lipid peroxidation, a process that can be linked to the activity of microsomal enzymes. bioivt.com Whether this compound acts as a substrate, inhibitor, or inducer of key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, would require specific investigation. Such studies are crucial for predicting its potential for metabolic drug interactions. scielo.br
Analytical Methodologies for 2 5 Nitro 2 Furyl Imino Ethanol Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the analysis of nitrofuran compounds, offering high-resolution separation of the analyte from complex matrices. Paired with various detectors, these techniques provide the specificity and sensitivity required for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely used technique for the analysis of nitrofurans. nih.govresearchgate.net Method development for a compound like 2-((5-Nitro-2-furyl)imino)ethanol would draw upon established protocols for related substances.
A typical HPLC method involves a reversed-phase column, most commonly a C18 column, for separation. researchgate.netijcpa.in The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as sodium acetate, run under isocratic or gradient conditions to achieve optimal separation. researchgate.netijcpa.in Detection is typically performed at a wavelength where the nitrofuran chromophore exhibits maximum absorbance, often in the range of 360-376 nm for similar compounds. researchgate.nethumanjournals.com
Validation of the HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. ijcpa.in Key validation parameters include specificity, linearity, range, precision, accuracy, and robustness. For related nitrofurans, methods have demonstrated excellent linearity over concentration ranges of 0.05-1.0 µg/mL with correlation coefficients (R²) of 0.998 or higher. researchgate.netijcpa.in
Table 1: Example HPLC Method Parameters for Nitrofuran Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) | ijcpa.in |
| Mobile Phase | 0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v) | ijcpa.in |
| Flow Rate | 1.0 mL/min | ijcpa.in |
| Detection (PDA) | 254 nm | ijcpa.in |
| Column Temperature | 30°C | ijcpa.in |
| Retention Time | ~2.0 minutes | ijcpa.in |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application for nitrofurans like this compound is limited by their low volatility and thermal instability. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
While less common than LC-based methods for nitrofurans, GC-MS/MS has been mentioned in the context of their analysis. researchgate.net The derivatization process is a critical step. For other compounds with similar functional groups, silylation reagents are often used to increase volatility. The development of a GC-MS method would involve optimizing the derivatization reaction, GC temperature program, and MS parameters for selective ion monitoring (SIM) or full scan analysis to ensure sensitive and specific detection of the derivatized analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of nitrofuran residues in complex matrices like food products. thermofisher.comnih.gov Its high sensitivity and specificity allow for detection at levels as low as micrograms per kilogram (µg/kg). perkinelmer.com
The analytical workflow typically begins with sample preparation, which is crucial for removing matrix interferences. For tissue-bound metabolites of nitrofurans, this involves acid hydrolysis to release the target analytes, followed by derivatization, often with 2-nitrobenzaldehyde (B1664092) (2-NBA), to enhance ionization and chromatographic retention. nih.govusda.gov The derivatized analytes are then extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govscielo.br
Chromatographic separation is achieved using a reversed-phase HPLC or UHPLC system, followed by detection with a tandem mass spectrometer. nih.gov The mass spectrometer is typically operated in positive ion electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for quantification. scielo.br This involves monitoring specific precursor-to-product ion transitions for the analyte and an isotopically labeled internal standard, ensuring highly selective and accurate quantification. nih.gov Validation studies for nitrofuran metabolites show excellent performance, with limits of quantification (LOQ) well below 1 µg/kg and recoveries in the range of 88-107%. nih.gov
Table 2: Typical LC-MS/MS Parameters for Nitrofuran Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Sample Preparation | Acid hydrolysis, derivatization with 2-nitrobenzaldehyde (2-NBA), SPE cleanup | nih.gov |
| Chromatography | UHPLC with C18 or Phenyl-Hexyl column | nih.govnih.gov |
| Mobile Phase | Gradient of methanol (B129727) or acetonitrile and ammonium (B1175870) acetate/formate buffer | usda.govnih.gov |
| Ionization | Positive Ion Electrospray (ESI+) | waters.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | scielo.br |
| LOQ | <0.5 µg/kg | thermofisher.comgilbertodenucci.com |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of this compound, particularly in bulk form or simple solutions.
UV-Vis Spectrophotometry for Solution Concentration Determination
UV-Vis spectrophotometry is a straightforward technique based on the Beer-Lambert law, which correlates absorbance with concentration. Nitrofurans possess a strong chromophore, making them well-suited for this type of analysis. For instance, nitrofurantoin (B1679001) has a maximum absorbance (λmax) at approximately 360 nm in 0.1N HCl. humanjournals.com
To quantify this compound, a standard calibration curve would be prepared by measuring the absorbance of several solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated from its absorbance using the calibration curve. This method is simple and rapid, making it suitable for routine analysis of pharmaceutical formulations. researchgate.netnih.gov Validation studies for similar compounds have shown good linearity with regression coefficients (R²) of 0.998 or better over concentration ranges of 10-50 µg/ml. humanjournals.com
Fluorimetric Assays for Enhanced Sensitivity
For applications requiring higher sensitivity than UV-Vis spectrophotometry, fluorimetric assays can be developed. While native nitrofurans are not typically fluorescent, they can be derivatized to produce highly fluorescent products. acs.org
Methods for related nitrofuran metabolites involve derivatization with a fluorescent agent, such as 2-hydroxy-1-naphthaldehyde (B42665) (HN) or 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC). nih.govrsc.org The resulting derivatives exhibit strong fluorescence at specific excitation and emission wavelengths (e.g., λex = 395 nm and λem = 463 nm for HN derivatives), which can be measured using a spectrofluorometer or an HPLC system with a fluorescence detector (HPLC-FLD). nih.govtandfonline.com These methods can achieve very low limits of detection, often in the sub-µg/kg range, making them suitable for trace analysis. rsc.orgrsc.org
Table 3: Fluorescent Derivatization Reagents for Nitrofuran-related Compounds
| Derivatization Reagent | Excitation (λex) | Emission (λem) | Reference |
|---|---|---|---|
| 2-hydroxy-1-naphthaldehyde (HN) | 395 nm | 463 nm | nih.govnih.gov |
| 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) | 450 nm | 510 nm | rsc.orgrsc.org |
| 4-(acridone-10-yl)benzaldehyde | Not Specified | Not Specified | cabidigitallibrary.org |
Electrochemical Detection Methods for this compound
The electrochemical activity of this compound is primarily dictated by the 5-nitrofuran moiety. This functional group is readily reducible, making it an excellent target for electrochemical analysis. researchgate.netresearchgate.net A variety of electrochemical methods can be employed for its detection, offering high sensitivity, rapid analysis, and the potential for miniaturization. researchgate.netnih.gov
Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of electroactive species. For 5-nitrofuran compounds, the principal electrochemical process is the irreversible reduction of the nitro group (-NO2) in a multi-electron, multi-proton process. researchgate.netresearchgate.net
The electrochemical reduction mechanism for the 5-nitrofuran group generally proceeds as follows:
Nitro Radical Anion Formation: The process begins with a one-electron reduction to form a nitro radical anion. researchgate.netnih.gov
Intermediate Formation: This radical is unstable and is further reduced to a nitroso intermediate.
Final Reduction: The nitroso intermediate is rapidly reduced to the corresponding hydroxylamine (B1172632) (-NHOH) group. researchgate.net
Studies on analogous compounds like nitrofurantoin and nitrofurazone (B1679002) using techniques such as cyclic voltammetry have shown a single, well-defined cathodic (reduction) peak at various electrodes, including mercury and modified glassy carbon electrodes. researchgate.netnih.gov The potential at which this reduction peak appears is typically dependent on the pH of the supporting electrolyte, shifting to more negative potentials as the pH increases. researchgate.net The process is generally diffusion-controlled. researchgate.net
To enhance the sensitivity and lower the limits of detection for nitrofuran compounds, chemically modified electrodes are often employed. These modifications can involve nanomaterials such as graphene, gold nanoparticles, or metal oxides, which increase the electrode's surface area and improve electron transfer kinetics. rsc.orgresearchgate.net For instance, a glassy carbon electrode modified with gadolinium orthoferrite decorated on reduced graphene oxide has been used for the highly sensitive detection of nitrofurantoin. researchgate.net
| Technique | Analyte | Electrode | Key Finding | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Nitrofurantoin (NFT) | Gadolinium Orthoferrite/Reduced Graphene Oxide Modified Glassy Carbon Electrode (GdFeO3/RGO/GCE) | Demonstrated outstanding electrocatalytic performance with a low limit of detection (LOD) of 0.013 µM. | researchgate.net |
| Square-Wave Cathodic Adsorptive Stripping Voltammetry | Nitrofurantoin (NFT) | Hanging Mercury Drop Electrode (HMDE) | A single, well-defined cathodic peak due to nitro group reduction was observed. The method achieved a detection limit of 1.32 x 10⁻¹⁰ M in bulk form. | nih.gov |
| Cyclic Voltammetry (CV) | Nitrofurazone (NFZ), Nifurtimox (B1683997) (NFX) | Not specified | The primary voltammetric signal in all media was the reduction of the nitrofuran group. The one-electron reduction couple forming the nitro radical anion was visualized. | researchgate.net |
| Cyclic Voltammetry (CV) | Nitrofurantoin (NFT) | Mercury Meniscus Modified Silver Solid Amalgam Electrode (m-AgSAE) | Voltammetric behavior was studied in the cathodic potential region, with pH 7.0 selected as optimal for analysis. | researchgate.net |
Amperometric sensors operate by applying a constant potential to the working electrode and measuring the resulting current as the target analyte is oxidized or reduced. For this compound, an amperometric sensor would be set to a specific negative potential sufficient to drive the reduction of the nitro group. The measured current would then be directly proportional to the concentration of the compound in the sample.
The development of a dedicated amperometric sensor for this compound could involve the immobilization of enzymes or the use of specific catalysts on the electrode surface to enhance selectivity and sensitivity. While specific sensors for this molecule are not widely documented, the principles are well-established. For example, amperometric biosensors for other nitroaromatic compounds, such as nitrophenols, have been successfully developed. nih.gov These often utilize enzymes that facilitate the redox reaction, or nanomaterial-based transducers that improve the electrochemical signal. nih.govmdpi.com A key challenge in designing such sensors for biological applications is mitigating interference from other electroactive species, such as oxygen, which is also reduced at negative potentials. mdpi.com
Sample Preparation Strategies for Diverse Matrices
The quantification of this compound, particularly if it is present as a metabolite in biological systems, requires robust sample preparation to isolate it from complex matrices and minimize interference.
In biological systems, nitrofuran metabolites are often covalently bound to proteins and other macromolecules. Therefore, a crucial first step in their extraction from samples like animal tissues is hydrolysis to release these bound residues.
Acid Hydrolysis: The sample is typically homogenized and then subjected to incubation with an acid (e.g., hydrochloric acid) at an elevated temperature. This procedure cleaves the bonds linking the metabolite to tissue proteins. researchgate.net
Derivatization: Following hydrolysis, the released metabolite, which contains a primary amine group, is often derivatized. A common derivatizing agent for nitrofuran metabolites is 2-nitrobenzaldehyde (2-NBA). nih.govacs.org This reaction converts the metabolite into a more stable, less polar nitrophenyl derivative, which improves its extraction efficiency and chromatographic behavior. nih.gov
Extraction: Once derivatized, the analyte is extracted from the aqueous sample matrix. Two primary methods are used:
Liquid-Liquid Extraction (LLE): The pH of the sample is adjusted, and an organic solvent, such as ethyl acetate, is used to partition the derivatized analyte from the aqueous phase into the organic phase. researchgate.net
Solid-Phase Extraction (SPE): This is a widely used and effective cleanup technique. The sample is passed through a cartridge containing a solid sorbent (e.g., C18 or a polystyrene-based material). researchgate.net Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. This not only cleans the sample but also concentrates the analyte. researchgate.netresearchgate.net
| Matrix | Key Steps | Extraction Method | Analytical Finish | Reference |
|---|---|---|---|---|
| Porcine Liver | Acid hydrolysis, derivatization with NPAOZ, cleanup | Solid-Phase Extraction (SPE) | LC-UV/MS-MS | researchgate.net |
| Animal Tissue | Acid hydrolysis, derivatization with 2-nitrobenzaldehyde | Solid-Phase Extraction (SPE) on a C18 cartridge | UPLC-MS/MS | rsc.org |
| Animal Muscle Tissue | Hydrolysis, derivatization with 2-nitrobenzaldehyde | Liquid-Liquid Extraction (LLE) with ethyl acetate | LC-ESI-MS/MS | researchgate.net |
| Fish Tissue | Acid hydrolysis, thermostatic ultrasound-assisted derivatization with 2-NBA | Not specified | UPLC-DAD | nih.govacs.org |
| Animal Muscle Tissue | Hydrolysis, derivatization with 2-nitrobenzaldehyde | Solid-Phase Extraction (SPE) with a polystyrene sorbent | LC-MS/MS | researchgate.net |
The matrix effect is a significant challenge in quantitative analysis, especially when using sensitive techniques like mass spectrometry. It refers to the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of co-eluting, interfering compounds from the sample matrix.
Several strategies are employed to mitigate these effects during the analysis of nitrofuran metabolites:
Effective Sample Cleanup: The extraction and cleanup steps, such as SPE and LLE, are critical for removing a large portion of the matrix components that could cause interference. researchgate.net
Derivatization: The derivatization step not only improves stability but can also shift the analyte to a region of the chromatogram with fewer interferences. nih.gov
Use of Internal Standards: The most effective way to correct for matrix effects is the use of stable isotope-labeled internal standards (e.g., deuterated versions of the analyte). These standards are added to the sample at the beginning of the preparation process. They behave almost identically to the target analyte during extraction, derivatization, and analysis, but are distinguishable by their higher mass. By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement caused by the matrix can be accurately compensated for. rsc.org
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the unknown samples experience the same matrix effects, leading to more accurate quantification. rsc.org
By combining these comprehensive sample preparation strategies with sensitive electrochemical or chromatographic detection methods, the accurate and reliable quantification of this compound can be achieved even in complex biological and environmental samples.
Derivatization Strategies and Structure Activity Relationships of 2 5 Nitro 2 Furyl Imino Ethanol Analogs
Design Principles for Structural Modifications of 2-((5-Nitro-2-furyl)imino)ethanol
The design of new analogs of this compound is a scientifically driven process that combines computational predictions with established chemical and biological principles. The overarching goal is to create molecules with improved therapeutic potential.
Rational Design Based on Computational Predictions and SAR Hypotheses
Modern drug design heavily relies on computational methods to predict the biological activity of novel compounds before their synthesis. acs.orgnih.gov For analogs of this compound, computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to develop hypotheses about the structural features essential for activity. acs.orgresearchgate.netnih.gov These models often consider various physicochemical parameters, including electronic effects, hydrophobicity, and steric factors of different substituents.
For instance, computational docking simulations can predict how analogs might interact with the active site of a target enzyme, such as nitroreductase, which is crucial for the activation of nitrofuran compounds. nih.gov The mechanism of action for 5-nitrofuran derivatives involves the enzymatic reduction of the nitro group within the target cell, leading to the formation of reactive radical species that damage cellular macromolecules. nih.gov Therefore, computational studies can help in designing analogs with optimal reduction potentials.
SAR hypotheses for related 5-nitrofurfurylidene imines suggest that the electronic properties of the substituents on the furan (B31954) ring and the nature of the imine substituent are critical for activity. nih.govresearchgate.net
Exploration of Substituent Effects on the Nitrofuran Ring
The 5-nitrofuran ring is a critical pharmacophore, and its modification can significantly impact biological activity. The nitro group at the 5-position is generally considered essential for the antimicrobial action of this class of compounds. nih.gov
QSAR studies on various 5-nitrofuran derivatives have demonstrated that the electronic properties of substituents at the 2-position of the furan ring play a crucial role in their biological activity. acs.orgresearchgate.net The introduction of electron-withdrawing or electron-donating groups can modulate the reduction potential of the nitro group, thereby influencing the compound's efficacy. For example, in a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, the nature of the substituent on the hydrazide moiety was found to influence the trypanocidal activity. researchgate.net
Table 1: Hypothetical Substituent Effects on the Nitrofuran Ring
| Position | Substituent | Predicted Effect on Activity | Rationale |
| 5 | -NO₂ | Essential | Required for reductive activation |
| 2 | Electron-withdrawing group | May enhance activity | Modulates reduction potential |
| 2 | Electron-donating group | May decrease activity | Modulates reduction potential |
Modification of the Iminoethanol Moiety
The iminoethanol side chain of this compound offers a versatile point for structural modification to influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, as well as its target-binding affinity.
Modifications can include:
Alkylation or Acylation of the Hydroxyl Group: Introducing alkyl or acyl groups to the terminal hydroxyl group can alter the lipophilicity of the molecule, which may affect its ability to cross biological membranes.
Replacement of the Ethanol (B145695) Group: The ethanol moiety can be replaced with other functional groups, such as different amino alcohols, amides, or heterocyclic rings, to explore new interactions with biological targets. For instance, the synthesis of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides represents a replacement of the iminoethanol with a hydrazide group, leading to potent trypanocidal agents. researchgate.net
Modification of the Imine Linkage: The imine bond itself can be reduced to an amine or replaced with other linkers to alter the molecule's flexibility and electronic properties.
Synthesis of Novel Analogs of this compound
The generation of novel analogs is achieved through various synthetic methodologies, ranging from traditional single-compound synthesis to more high-throughput approaches.
Parallel Synthesis and Combinatorial Chemistry Approaches
To efficiently explore the structure-activity relationships, parallel synthesis and combinatorial chemistry techniques can be employed to create a library of analogs. These approaches allow for the rapid generation of a large number of compounds by systematically varying the substituents at different positions of the parent molecule.
A general synthetic scheme for producing a library of this compound analogs would typically involve the condensation of 5-nitro-2-furaldehyde (B57684) with a diverse set of amino alcohols. By using a variety of substituted amino alcohols, a library of analogs with modifications in the iminoethanol moiety can be generated.
Characterization of Synthesized Derivatives
The structural integrity of newly synthesized derivatives must be rigorously confirmed using a suite of analytical techniques. These methods are essential to ensure that the intended molecule has been formed and is of sufficient purity for biological testing.
Common characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitro group (NO₂), the imine (C=N), and the hydroxyl group (O-H).
Table 2: Key Spectroscopic Data for Characterization
| Technique | Key Functional Group | Expected Signal/Region |
| ¹H NMR | Imine proton (-CH=N-) | 8.0 - 9.0 ppm |
| ¹³C NMR | Imine carbon (-CH=N-) | 150 - 170 ppm |
| IR | Nitro group (NO₂) | ~1500-1550 cm⁻¹ and ~1340-1360 cm⁻¹ (asymmetric and symmetric stretching) |
| IR | Imine group (C=N) | ~1640-1690 cm⁻¹ |
| IR | Hydroxyl group (O-H) | Broad peak around 3200-3600 cm⁻¹ |
The collective data from these analytical methods provide a comprehensive characterization of the synthesized analogs, which is a prerequisite for any subsequent biological evaluation and SAR studies.
SAR Analysis of Analogs for Specific Biological Activities
The structure-activity relationship (SAR) of this compound analogs is crucial for understanding how chemical modifications influence their biological effects. While specific research on this exact compound is limited, a broader analysis of related 5-nitrofurfurylidene derivatives, or Schiff bases, provides significant insights into the pharmacophoric requirements for their antimicrobial and antiproliferative actions.
Identification of Key Pharmacophores Influencing Antimicrobial Efficacy
The antimicrobial prowess of 5-nitrofuran derivatives is intrinsically linked to specific structural features. The 5-nitrofuran ring itself is a critical pharmacophore, with the nitro group at the 5-position being indispensable for biological activity. researchgate.net The mechanism of action involves the reductive activation of this nitro group by bacterial nitroreductases, such as NfsA and NfsB in Escherichia coli, into reactive nitrogen species. nih.govnih.gov These reactive intermediates are responsible for the antibacterial effects.
Derivatization strategies often focus on modifying the side chain at the 2-position of the furan ring. For analogs of this compound, the imine (-CH=N-) linkage and the nature of the substituent on the imine nitrogen are key determinants of antimicrobial potency.
Key SAR observations for related 5-nitrofurfurylidene derivatives include:
The 5-Nitro Group: Its presence is fundamental for activity. Replacement of the nitro group typically leads to a loss of antimicrobial efficacy. researchgate.net
The Furan Ring: This scaffold is a common feature in this class of antimicrobials.
Substituents on the Imine Nitrogen: The nature of the group attached to the imine nitrogen significantly modulates the antimicrobial spectrum and potency. For instance, the introduction of heterocyclic moieties like benzothiazole (B30560) can enhance antibacterial and antifungal activities. researchgate.net In a study of substituted-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazides, the variation of substituents on the benzhydrazide moiety led to compounds with potent activity against Staphylococcus aureus, with some derivatives showing efficacy comparable to vancomycin (B549263). nih.gov
The following table illustrates the impact of different substituents on the antimicrobial activity of 5-nitrofurfurylidene derivatives, providing a model for understanding the potential SAR of this compound analogs.
| Base Scaffold | R-Group on Imine | Target Organism(s) | Activity |
| 5-Nitrofuran | Substituted Benzothiazole | B. subtilis, S. aureus, C. albicans | Effective inhibition researchgate.net |
| 5-Nitrofuran | 4-Butyl-benzhydrazide | S. aureus (including MRSA/VRSA) | High, comparable to vancomycin nih.gov |
| 5-Nitrofuran | Pyrimidine (B1678525) | L5178Y, HL-60, P388 cell lines | Potential antineoplastic agents karger.com |
| 5-Nitrofuran | Imidazo[1,2-a]pyridine | E. cloacae, S. aureus, K. pneumoniae, E. faecalis | Excellent mdpi.com |
This table is illustrative and based on data from related 5-nitrofuran compounds to demonstrate SAR principles.
Elucidating Structural Determinants for Antiproliferative Action
The structural features that govern the antiproliferative activity of 5-nitrofuran derivatives often overlap with those for antimicrobial efficacy, yet subtle differences can lead to selectivity. The ability of these compounds to be bioreductively activated is a key factor in their cytotoxic effects against cancer cells, particularly in hypoxic tumor environments.
Studies on Schiff bases containing the 5-nitrofuran moiety have demonstrated their potential as antineoplastic agents. For example, Schiff bases derived from the condensation of 5-nitro-2-furaldehyde with substituted pyrimidines have shown promising in vitro and in vivo antineoplastic properties. karger.com In this series, the nature of the substituent on the pyrimidine ring was found to modulate the activity, with the unsubstituted pyrimidine derivative being the most effective. karger.com
Another study on 5-arylidene-2(5H)-furanone derivatives revealed that the introduction of a nitro group on the aromatic ring enhanced cytotoxicity, with 5-(3-nitrobenzylidene)-2(5H)-furanone being particularly potent. nih.gov This highlights the importance of the nitroaromatic system for antiproliferative action.
Structural determinants for antiproliferative activity can be summarized as:
The Nitroaromatic Core: Essential for bioreductive activation and subsequent cytotoxicity.
Lipophilicity: The lipophilicity of the molecule, influenced by the substituents, can affect its ability to cross cell membranes and reach intracellular targets.
The table below provides examples of how structural variations in related compounds impact their antiproliferative activity.
| Base Scaffold | R-Group/Substituent | Cell Line(s) | Activity/Potency |
| 5-Nitrofuran-pyrimidine Schiff Base | Unsubstituted Pyrimidine | L5178Y, HL-60, P388 | Most effective in the series karger.com |
| 5-Nitrofuran-isatin Hybrid | Isatin-based hybrid | HCT 116 (colon cancer) | Potent inhibitory activity (IC50 = 1.62–8.8 μM) researchgate.net |
| 5-Arylidene-2(5H)-furanone | 3-Nitrobenzylidene | Various cancer cell lines | Most potent in the series nih.gov |
| Nitroimidazole-quinoline Schiff Base | Substituted phenoxyquinoline | Various cancer cell lines | Effective antiproliferation and EGFR inhibition nih.gov |
This table is illustrative and based on data from related nitroaromatic compounds to demonstrate SAR principles.
Bioreactivity of this compound Derivatives
The biological activity of this compound and its analogs is contingent on their bioreactivity, which encompasses their metabolic transformation and interaction with cellular macromolecules.
Metabolic Lability and Bioactivation Pathways of Analogs
The metabolic fate of 5-nitrofuran derivatives is a critical aspect of their mechanism of action and can proceed via two main pathways: nitroreduction and ring oxidation.
Nitroreduction: This is the primary bioactivation pathway responsible for the antimicrobial and cytotoxic effects of nitrofurans. nih.gov In anaerobic or hypoxic environments, such as within bacteria or solid tumors, one-electron reduction of the nitro group by nitroreductases (e.g., bacterial NfsA/NfsB or mammalian NADPH:cytochrome P450 reductase) generates a nitro anion radical. nih.govnih.govnih.gov This radical can undergo further reduction to form highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, which are believed to be the ultimate toxic species that damage cellular components. nih.gov
The metabolic lability of analogs of this compound will be influenced by the nature of the substituent on the imino nitrogen. This substituent can affect the substrate affinity for various metabolic enzymes and the stability of the resulting metabolites.
Interaction with Biological Macromolecules (e.g., DNA, proteins)
The reactive metabolites generated from the bioactivation of 5-nitrofuran derivatives can interact with and damage a variety of biological macromolecules, leading to cellular dysfunction and death.
Interaction with DNA: A primary target for the activated metabolites of nitrofurans is DNA. These reactive species can cause DNA strand breaks and the formation of adducts, leading to mutations and cell death. karger.com The interaction of Schiff base metal complexes with DNA has also been studied, with some compounds showing the ability to bind to DNA, which may contribute to their biological activity. nih.govnih.gov
Interaction with Proteins: The electrophilic metabolites can also react with nucleophilic residues on proteins, such as cysteine and histidine, leading to enzyme inactivation and disruption of cellular processes. The inhibition of protein synthesis has been observed as one of the effects of antineoplastic Schiff bases containing a 5-nitrofuran moiety. karger.com Furthermore, the enzymes responsible for the bioactivation of nitrofurans, the nitroreductases, are themselves a key point of interaction.
The specific interactions of this compound derivatives with macromolecules will depend on the chemical nature of the reactive species generated upon their bioactivation.
Environmental Fate and Transformation of 2 5 Nitro 2 Furyl Imino Ethanol
Photolytic Degradation in Aqueous Environments
Influence of UV Radiation on Compound Stability
No studies were identified that investigated the stability of 2-((5-Nitro-2-furyl)imino)ethanol under UV radiation.
Identification of Photodegradation Products
As no photolytic degradation studies have been published, there is no information on the identity of potential photodegradation products.
Biodegradation Pathways in Soil and Water Systems
Microbial Degradation Mechanisms
There is no available research on the microbial degradation of this compound.
Environmental Half-Life and Persistence Assessment
Data on the environmental half-life and persistence of this compound in soil or water are not available.
Sorption and Leaching Characteristics in Environmental Compartments
No information could be found regarding the sorption and leaching behavior of this compound.
Adsorption to Soil Organic Matter and Minerals
The adsorption of this compound to soil and sediment particles is a critical process that influences its transport and bioavailability in the environment. The extent of adsorption is determined by the compound's physicochemical properties and the characteristics of the soil, such as its organic matter content, clay mineralogy, and pH.
Research on the closely related compound, nitrofurantoin (B1679001), provides valuable insights into the potential adsorption behavior of this compound. A study on the sorption of nitrofurantoin in various soil and sediment samples revealed that it has a tendency to adsorb to these matrices. nih.gov The sorption coefficients (Kd), which quantify the partitioning of a substance between the solid and water phases, for nitrofurantoin were found to range from 3.634 to 43.06 mL/g for soil samples and from 3.967 to 5.121 mL/g for sediment samples. nih.gov These values suggest that the degree of adsorption can vary significantly depending on the specific properties of the soil or sediment.
The organic carbon-water (B12546825) partition coefficient (Koc) is another important parameter used to predict the mobility of organic compounds in soil. chemsafetypro.com It normalizes the adsorption coefficient to the organic carbon content of the soil. chemsafetypro.com While specific Koc values for this compound are not available, the behavior of other organic compounds suggests that it would exhibit stronger adsorption in soils with higher organic matter content. ecetoc.org
The pH of the soil and the ionic strength of the soil solution can also significantly influence the adsorption of nitrofurans. For nitrofurantoin, it has been demonstrated that an increase in both pH and ionic strength leads to a decrease in the sorption coefficient. nih.gov This is likely due to changes in the surface charge of the soil particles and the speciation of the nitrofuran compound. Given the structural similarities, it is plausible that the adsorption of this compound would also be pH-dependent.
The mechanism of sorption for nitrofurantoin has been best described by a pseudo-second-order kinetic model, indicating that the rate-limiting step may be a chemical sorption process. nih.gov This suggests that the interaction between the nitrofuran molecule and the soil surface involves more than simple physical partitioning.
Table 1: Experimentally Determined Sorption Coefficients (Kd) for Nitrofurantoin in Various Soil and Sediment Samples
| Sample Type | Kd Range (mL/g) |
| Soil | 3.634 - 43.06 |
| Sediment | 3.967 - 5.121 |
Data sourced from a study on nitrofurantoin sorption. nih.gov This data is presented to infer the potential adsorption behavior of this compound.
Mobility and Potential for Groundwater Contamination
The mobility of this compound in the subsurface environment is intrinsically linked to its adsorption characteristics. Compounds that are weakly adsorbed to soil particles are more mobile and have a higher potential to leach into groundwater. chemsafetypro.com Conversely, strongly adsorbed compounds are less mobile and are more likely to be retained in the upper soil layers.
Based on the sorption data for the related compound nitrofurantoin, which shows a moderate to strong affinity for soil and sediment, it can be inferred that this compound may have limited mobility in many soil types. nih.gov The wide range of reported Kd values for nitrofurantoin, however, suggests that the mobility could be site-specific, with a higher potential for leaching in soils with low organic matter content and at higher pH values. nih.gov
The potential for groundwater contamination by nitrofurans is a concern due to their use in veterinary medicine and the possibility of their release into the environment through manure application on agricultural lands. indiatimes.comresearchgate.net The persistence of these compounds in the environment is a key factor in determining their long-term risk to groundwater resources.
Degradation processes, such as hydrolysis and photolysis, can mitigate the risk of groundwater contamination by breaking down the parent compound into less harmful substances. Studies on furaltadone (B92408) have shown that while hydrolysis has an insignificant impact on its degradation in aquatic environments at relevant pH values, indirect photolysis is a major elimination pathway. nih.gov Similarly, the hydrolysis of nitrofurantoin has been shown to be dependent on pH and temperature, with half-lives ranging from a few days to several years. nih.gov The rate of degradation of this compound would therefore play a crucial role in determining its ultimate concentration in groundwater.
The continuous release of antibiotics into the environment, even at low concentrations, can contribute to their persistence and potential for transport to groundwater. indiatimes.com Therefore, understanding the interplay between adsorption, degradation, and transport is essential for accurately assessing the risk of groundwater contamination by this compound and other nitrofurans.
Future Research Directions and Translational Perspectives for 2 5 Nitro 2 Furyl Imino Ethanol
Exploration of Novel Biological Targets and Therapeutic Applications
The foundational mechanism of nitrofurans involves their activation within target cells by nitroreductases. nih.govresearchgate.net This process reduces the nitro group, generating reactive intermediates and radical species that can damage cellular components, including DNA and proteins. researchgate.net While this broad activity is effective, future research aims to uncover more specific biological targets and harness the therapeutic potential of derivatives like 2-((5-Nitro-2-furyl)imino)ethanol for new applications.
Investigation into Emerging Pathogens and Drug-Resistant Strains
A primary challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. The unique, multi-targeted mechanism of nitrofurans makes them less prone to resistance development compared to single-target antibiotics. researchgate.net This characteristic positions compounds like this compound as valuable subjects for investigation against contemporary threats.
Future research should focus on:
Expanding the Spectrum: Systematically screening this compound against a panel of high-priority MDR pathogens, such as carbapenem-resistant Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa. plos.org Rational design of analogs based on its structure could yield derivatives with enhanced activity against these challenging Gram-negative bacteria. nih.govplos.org
Overcoming Existing Resistance: Investigating its efficacy against strains that have developed resistance to clinically used nitrofurans like nitrofurantoin (B1679001). Understanding the role of specific nitroreductases (e.g., NfsA, NfsB) in the activation of this particular compound could reveal pathways to bypass existing resistance mechanisms. nih.govplos.org
Antivirulence Properties: Exploring its potential as an antivirulence agent. Research has shown that some nitrofurans, such as nitrofurazone (B1679002), can inhibit quorum sensing systems in pathogens like P. aeruginosa, thereby suppressing the production of virulence factors and biofilm formation without directly killing the bacteria. nih.gov This approach could attenuate the severity of infections and may be a promising avenue for this compound.
Repurposing Potential Beyond Established Nitrofuran Uses
Drug repurposing, or finding new uses for existing compounds, is an efficient strategy to expand the therapeutic arsenal. researchgate.net The nitrofuran scaffold has shown promise in areas far beyond its original antibacterial role, suggesting a rich field of inquiry for this compound.
Table 1: Potential Repurposed Applications for Nitrofuran Derivatives
| Therapeutic Area | Potential Target/Mechanism | Research Findings on Related Nitrofurans |
| Oncology | Histone Deacetylase (HDAC) Inhibition | Nitrofuran derivatives have been identified as potential HDAC inhibitors, showing antiproliferative activity against ovarian cancer cell lines. The nitro group is suggested to act as a novel zinc-binding group in the enzyme's active site. nih.govunipi.it |
| Antiprotozoal | DNA damage and oxidative stress | Clinically used nitrofurans like nifurtimox (B1683997) are employed against protozoal infections such as Chagas disease. researchgate.netfrontiersin.org |
| Antifungal | Broad-spectrum activity | Nifuratel, a nitrofuran derivative, possesses antifungal properties in addition to its antibacterial and antiprotozoal effects. researchgate.net |
Key research directions include:
Anticancer Activity: A significant area of interest is the potential of nitrofurans as anticancer agents. Studies have revealed that some nitrofuran derivatives can act as histone deacetylase (HDAC) inhibitors, which are a class of anticancer drugs. nih.govunipi.it Research has indicated that the nitro group may function as a zinc-binding group, interacting with the catalytic zinc ion in HDACs. nih.gov This opens the possibility that this compound could be screened for similar activity against various cancer cell lines, particularly those where HDACs are overexpressed. unipi.it
Antiparasitic and Antifungal Screening: Building on the known activities of other nitrofurans like nifurtimox and nifuratel, this compound should be evaluated against a range of parasitic and fungal pathogens. researchgate.net
Development of Advanced Delivery Systems
A major translational hurdle for many potent compounds is achieving effective delivery to the target site while minimizing systemic toxicity. Advanced drug delivery systems offer a solution by protecting the drug, controlling its release, and targeting specific tissues or cells. scispace.comfrontiersin.org
Micro- and Nanoencapsulation Strategies for Enhanced Efficacy
Encapsulating therapeutic agents in micro- or nano-sized carriers can improve their stability, solubility, and bioavailability, while allowing for controlled release. frontiersin.orgfrontiersin.org These strategies are highly relevant for the future development of this compound.
Table 2: Encapsulation Strategies for Nitrofuran Compounds
| Encapsulation Method | Carrier Material(s) | Drug Example | Key Benefits |
| Microencapsulation | Egg Albumin, Ethylcellulose | Nitrofurantoin | Reduced and more linear drug release rate compared to powder. bohrium.com |
| Sodium Alginate, Chitosan | Nitrofurantoin | Potential for intestinal delivery. ucl.ac.bezenodo.org | |
| Nanoencapsulation | Chitosan-based Nanogels | Nitrofurantoin | Promising for targeted delivery, enhancing efficacy, and minimizing toxicity. ijnrd.org |
| PLGA Nanoparticles (Chitosan-coated) | Albendazole (similar strategy applicable) | Could boost activity and facilitate controlled release. frontiersin.orgfrontiersin.org | |
| Lipidic Nanocapsules | Essential Oils (co-administered with antibiotics) | Nanoparticle size between 20-200 nm for effective delivery. google.comgoogle.com |
Future research in this area should involve:
Microparticle Formulation: Investigating the encapsulation of this compound in biocompatible polymers like albumin or alginate. bohrium.comucl.ac.be Such microcapsules could be designed for oral administration, protecting the compound from the harsh gastric environment and enabling release in the intestine. ucl.ac.be
Nanocarrier Development: Exploring nano-sized systems such as nanogels, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA). frontiersin.orgijnrd.org These systems offer advantages like enhanced tissue penetration, improved solubility of hydrophobic drugs, and the potential for greater bioavailability. frontiersin.orgfrontiersin.orgijnrd.org For instance, developing chitosan-based nanogels could provide a platform for targeted and sustained release. ijnrd.org
Targeted Delivery Approaches
Targeted delivery, a form of "smart" drug delivery, aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy and reducing off-target effects. scispace.com
Organelle-Specific Targeting: One innovative approach involves directing drugs to specific subcellular compartments. Research has demonstrated that linking a nitrofuran warhead to a fluorinated hydrophobic rhodol molecule can target the compound to the endoplasmic reticulum (ER). nih.gov This ER-targeted delivery resulted in specific inhibition of the ubiquitin-proteasome system and cytotoxicity comparable to known ER-targeted toxins. nih.gov Similar strategies could be developed for this compound to target specific pathways within cancer cells or pathogens.
Pathogen-Specific Targeting: Functionalizing nanocarriers with ligands (e.g., antibodies, aptamers) that bind to specific receptors on the surface of pathogens could concentrate this compound at the site of infection. This would be particularly beneficial for treating intracellular infections or localized biofilms.
Integration of Multi-Omics Approaches in Mechanistic Studies
To fully unlock the potential of this compound, a deep understanding of its mechanism of action is required. Multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools to achieve this by offering a holistic view of cellular responses to the compound. researchgate.netmdpi.com
Mechanism of Action and Resistance: By combining transcriptomic and metabolomic analyses, researchers can map the metabolic pathways affected by the compound in both pathogens and human cells. mdpi.com This can help identify its precise molecular targets and elucidate the mechanisms by which resistance might emerge. asm.org For example, whole-genome sequencing of resistant mutants can pinpoint mutations in activating enzymes (nitroreductases) or potential drug targets. asm.org
Identifying Novel Activating Enzymes: While NfsA and NfsB are the primary nitroreductases in E. coli, other enzymes can also activate nitrofurans. nih.govasm.org A multi-omics approach can help identify these alternative reductases in different pathogens, which is crucial for predicting the compound's spectrum of activity and for designing derivatives that can be activated by a broader range of enzymes. asm.org
Personalized Medicine: In the long term, omics data could contribute to a personalized medicine approach. researchgate.net By understanding the genetic makeup of a pathogen or a patient's tumor, it may be possible to predict the efficacy of this compound, leading to more effective and tailored treatment strategies.
The exploration of this compound through these advanced research avenues holds the promise of revitalizing the nitrofuran class, potentially yielding novel therapies for infectious diseases, cancer, and beyond.
Transcriptomics and Proteomics to Uncover Cellular Responses
Future investigations into the biological activity of this compound would greatly benefit from the application of transcriptomics and proteomics. These high-throughput techniques can provide a comprehensive overview of the global changes in gene and protein expression within a cell upon exposure to the compound, offering deep insights into its mechanism of action, potential off-target effects, and mechanisms of resistance.
Transcriptomic analysis, using techniques like RNA-sequencing, can identify the full range of genes that are up- or down-regulated in response to this compound. For instance, studies on other nitrofurans have revealed their ability to induce the SOS DNA repair pathway in bacteria. nih.gov A similar transcriptomic approach for this compound would likely involve treating pathogenic bacteria (e.g., uropathogenic E. coli) with the compound and analyzing the resulting changes in the transcriptome. nih.govacs.org Key gene sets to investigate would include those involved in DNA repair, oxidative stress response, cell wall synthesis, and protein synthesis, as these are known targets of nitrofuran action. nih.gov
Proteomics, the large-scale study of proteins, serves as a powerful tool to understand the functional consequences of altered gene expression. mdpi.com Techniques such as mass spectrometry-based proteomics can quantify changes in the proteome of bacterial or mammalian cells treated with this compound. This could reveal not only the primary protein targets but also the broader cellular response, including stress responses and metabolic shifts. frontiersin.org For example, a comparative proteomic analysis of treated versus untreated cells could identify key proteins whose abundance or modification state is significantly altered, providing clues to the compound's mode of action and potential toxicity pathways.
Table 1: Proposed 'Omics' Studies for this compound
| 'Omics' Technique | Objective | Potential Insights | Exemplary Model System |
| Transcriptomics (RNA-Seq) | To identify global gene expression changes in response to the compound. | Elucidation of primary cellular pathways affected; identification of resistance mechanisms. | Uropathogenic E. coli |
| Proteomics (LC-MS/MS) | To quantify changes in protein abundance and post-translational modifications. | Identification of direct protein targets; understanding of cellular stress responses. | Human cell lines (for toxicity assessment) |
Metabolomics for Profiling Metabolic Perturbations
Metabolomics, the systematic study of small molecule metabolites, offers a powerful lens through which to view the biochemical perturbations caused by a xenobiotic compound. researchgate.netnih.gov For this compound, a metabolomics-based approach could be instrumental in understanding its biotransformation, identifying biomarkers of exposure and effect, and elucidating mechanisms of toxicity. tandfonline.com
By analyzing the metabolic profiles of biological samples (e.g., plasma, urine, or cell cultures) after exposure to the compound, researchers can identify specific metabolic pathways that are disrupted. This can be achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry coupled with liquid chromatography (LC-MS). For nitrofurantoin, it has been suggested that a metabolomics approach could overcome limitations of previous methods in understanding its biotransformation and toxicity. researchgate.netnih.govtandfonline.com
A proposed metabolomics study on this compound would involve the untargeted or targeted analysis of metabolites in a relevant biological system. This could reveal, for example, alterations in energy metabolism, amino acid metabolism, or nucleotide metabolism, providing a functional readout of the compound's cellular impact. Such studies could also help in identifying the metabolic products of this compound, which is crucial as the metabolites of nitrofurans are known to be biologically active and can bind to tissue proteins. researchgate.netnih.gov
In Silico Screening and Virtual Drug Discovery Initiatives
Computational approaches are integral to modern drug discovery, offering a time- and cost-effective means to identify and optimize new drug candidates. The scaffold of this compound is well-suited for such in silico exploration.
High-Throughput Virtual Screening for Lead Identification
High-throughput virtual screening (HTVS) can be employed to search vast chemical databases for molecules that are structurally similar to this compound or that are predicted to bind to its putative biological target. daneshyari.com If a specific target is identified, structure-based virtual screening (e.g., molecular docking) can be used to predict the binding affinity of millions of compounds to the target's active site. zsmu.edu.ua Alternatively, if the target is unknown, ligand-based virtual screening methods, such as pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies, can be developed based on the known activity of related nitrofuran compounds. nih.gov
The goal of such a screening campaign would be to identify a diverse set of "hit" compounds that can then be synthesized and tested experimentally. This approach has the potential to rapidly identify novel nitrofuran derivatives with improved potency, selectivity, or pharmacokinetic properties.
Artificial Intelligence and Machine Learning in Compound Optimization
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), could be used for de novo drug design, creating entirely new molecules based on the this compound scaffold but optimized for specific characteristics. harvard.edu Furthermore, reinforcement learning algorithms could be used to navigate the vast chemical space and propose synthetic routes to the most promising new compounds. preprints.org These advanced computational tools have the potential to significantly accelerate the optimization of this compound from a lead compound into a clinical candidate. mdpi.com
Table 2: In Silico Approaches for the Development of this compound
| Computational Method | Application | Expected Outcome |
| High-Throughput Virtual Screening (HTVS) | Screening of large compound libraries. | Identification of new hit compounds with potential activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Prediction of the activity of novel derivatives. |
| Machine Learning (ML) / Artificial Intelligence (AI) | De novo design, property prediction, and synthesis planning. | Generation of optimized lead compounds with improved properties. |
Hybrid Compound Development and Conjugation Strategies
Creating hybrid molecules by covalently linking two or more pharmacophores is an emerging strategy in drug design to overcome challenges such as drug resistance and to enhance therapeutic efficacy. chemrxiv.org
Design and Synthesis of this compound Conjugates
The chemical structure of this compound offers several possibilities for conjugation. The hydroxyl group, for instance, could be used as a handle to attach other molecules. The design and synthesis of conjugates of this compound could aim to:
Enhance antimicrobial activity: By linking it to another antibacterial agent with a different mechanism of action, it may be possible to create a hybrid compound with synergistic or broader-spectrum activity.
Target specific cells or tissues: Conjugation to a targeting moiety, such as a peptide or antibody, could direct the compound to specific sites of infection or to cancer cells, potentially increasing efficacy and reducing systemic toxicity.
Improve pharmacokinetic properties: Attachment of a polymer like polyethylene (B3416737) glycol (PEG) could improve the solubility and circulation half-life of the compound.
The synthesis of such conjugates would require careful selection of linkers that are stable in circulation but can be cleaved at the target site to release the active drug. chemrxiv.org The successful development of nitrofuran-based hybrids has been reported, demonstrating the feasibility of this approach. chemrxiv.orgnih.gov Future research should explore the synthesis and biological evaluation of various this compound conjugates to unlock their full therapeutic potential.
Evaluation of Synergistic Effects in Hybrid Molecules
The concept of molecular hybridization is predicated on the potential for synergistic or additive effects between the linked pharmacophores. A synergistic effect occurs when the combined biological activity of the hybrid molecule is greater than the sum of the activities of its individual components. This can manifest as a lower minimum inhibitory concentration (MIC) against microbial strains or enhanced cytotoxicity against cancer cell lines. The evaluation of these effects is a critical step in the preclinical development of such hybrid molecules.
While direct studies quantifying the synergistic effects of the this compound moiety within a hybrid molecule are not extensively detailed in the available literature, the broader class of 5-nitrofuran-based hybrids has been the subject of significant investigation. These studies provide a strong rationale for pursuing the development of hybrids incorporating the this compound scaffold and offer insights into the potential for synergistic outcomes.
Research into 5-nitrofuran-containing hybrids has demonstrated that this strategy can lead to a significant potentiation of biological activity. For instance, the conjugation of a 5-nitrofuran-2-oyl moiety with aminoalkylimidazoles has yielded compounds with promising activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov One such hybrid exhibited a potent MIC of 0.8 µg/mL against a resistant strain. nih.gov This suggests that the combination of the nitrofuran "warhead" with the imidazole (B134444) scaffold results in a molecule with enhanced antimycobacterial properties.
Similarly, the synthesis of 5-nitrofuran-isatin molecular hybrids has been explored for their antimicrobial and anticancer activities. These hybrids demonstrated notable potency against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing superior or equivalent activity to the standard drug vancomycin (B549263). The enhanced activity of these hybrid molecules underscores the potential for the 5-nitrofuran component to work in concert with the isatin (B1672199) scaffold to overcome bacterial resistance mechanisms.
In the context of antitubercular drug discovery, a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives were designed and synthesized. nih.gov Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv, with one derivative showing a particularly potent MIC of 0.19 µM. nih.gov This highlights the successful application of molecular hybridization to generate highly active antitubercular agents based on the 5-nitrofuran framework.
The table below summarizes the research findings on the enhanced activity of various 5-nitrofuran-based hybrid molecules, providing a basis for the potential synergistic effects that could be expected from hybrids of this compound.
| Hybrid Molecule Class | Target Organism/Cell Line | Key Findings |
| 5-Nitrofuran-imidazole hybrids | Multidrug-resistant Mycobacterium tuberculosis | A lead compound showed a promising MIC of 0.8 µg/mL against a resistant strain. nih.gov |
| 5-Nitrofuran-isatin hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Hybrids exhibited potent activity, with some being superior or equipotent to vancomycin. |
| 4-(5-Nitrofuran-2-yl)prop-2-en-1-one derivatives | Mycobacterium tuberculosis H37Rv | One potent derivative demonstrated an MIC of 0.19 µM. nih.gov |
| N-Aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide | Gram-positive and Gram-negative bacteria | Designed as analogues of Nitrofurantoin® for antibacterial evaluation. |
Future research on hybrid molecules derived from this compound should include a rigorous evaluation of synergistic effects. This can be achieved through checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of synergy, additivity, or antagonism. Such studies would be instrumental in validating the molecular hybridization strategy for this specific scaffold and would provide a solid foundation for the further development of these compounds as potential therapeutic agents.
Q & A
Q. What are the recommended methods for synthesizing 2-((5-Nitro-2-furyl)imino)ethanol, and how can reaction conditions be optimized?
Synthesis typically involves condensation reactions between nitro-furan derivatives and ethanolamine analogs. Key steps include:
- Solvent selection : Ethanol is commonly used due to its polar aprotic nature, which facilitates nucleophilic substitution (e.g., in reactions involving imine formation) .
- Catalysis : Acidic or basic catalysts (e.g., HCl or KOH) may accelerate imine bond formation.
- Purification : Column chromatography or recrystallization is recommended, as nitro-containing compounds often require careful isolation to avoid side products .
Optimize yields by adjusting temperature (typically 60–80°C) and stoichiometric ratios of reactants (1:1 to 1:1.2 molar ratios) .
Q. How should researchers characterize the structural and spectral properties of this compound?
Use a combination of spectroscopic and computational methods:
- NMR : H and C NMR can confirm the presence of the nitro-furyl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and ethanolamine backbone (hydroxyl proton at δ 1.5–2.5 ppm) .
- IR Spectroscopy : Key peaks include O–H stretching (3200–3500 cm), C=N imine bonds (1640–1680 cm), and nitro group vibrations (1520–1560 cm) .
- Computational modeling : Density Functional Theory (DFT) can predict electronic properties and reactive sites .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Toxicological risks : While full toxicological data are lacking, structurally similar nitro-furan compounds (e.g., AF-2) exhibit mutagenic and carcinogenic properties in animal models .
- Exposure control : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation (P261 precaution) and skin contact (P262 precaution) .
- Waste disposal : Treat as hazardous waste due to nitro-group persistence in the environment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for nitro-furan derivatives like this compound?
- In vitro vs. in vivo assays : Discrepancies often arise from metabolic activation differences. Use Ames tests (in vitro) to assess mutagenicity and rodent models (in vivo) for carcinogenicity .
- Dose-response studies : Establish thresholds for toxicity using cell viability assays (e.g., MTT) and compare with structural analogs like 3-(5-Nitro-2-furyl)acrylic acid, which shows dose-dependent mutagenicity .
- Mechanistic studies : Probe reactive intermediates (e.g., nitroso derivatives) via LC-MS to identify bioactivation pathways .
Q. What strategies are effective for evaluating the biological activity of this compound in medicinal chemistry?
- Target identification : Screen against kinase or protease libraries due to the compound’s imine moiety, which may chelate metal ions in enzyme active sites .
- Structure-activity relationships (SAR) : Modify the nitro group (e.g., reduction to amine) or ethanol chain (e.g., esterification) to enhance solubility or reduce toxicity .
- In silico docking : Use molecular dynamics simulations to predict interactions with biological targets like DNA (nitro-furans intercalate or alkylate nucleic acids) .
Q. How can coordination chemistry principles be applied to develop metal complexes using this compound?
- Ligand design : The imine nitrogen and hydroxyl oxygen serve as chelating sites for transition metals (e.g., Cu, Fe). Synthesize complexes under inert atmospheres to prevent oxidation .
- Applications : Metal complexes may enhance antimicrobial activity or catalytic properties. For example, Cu(II) complexes of nitro-furan derivatives show improved redox activity .
- Characterization : Use X-ray crystallography or EPR spectroscopy to confirm metal-ligand coordination geometry .
Q. What experimental approaches are recommended for analyzing environmental persistence and degradation pathways of this compound?
- Photodegradation studies : Expose to UV light and monitor nitro-group reduction via HPLC-MS. Nitro-furans often degrade to less toxic amines under light .
- Biodegradation assays : Use soil or microbial consortia to assess metabolic breakdown. Nitroreductase-producing bacteria (e.g., E. coli) may reduce nitro groups to amines .
- Ecotoxicity testing : Evaluate aquatic toxicity using Daphnia magna or algal growth inhibition tests, referencing OECD guidelines .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
